molecular formula C18H19N5O2S B7085808 N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide

N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B7085808
M. Wt: 369.4 g/mol
InChI Key: RRYYCQLNVCBHCU-UHFFFAOYSA-N
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Description

N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyanomethyl group, a thiazole ring, and a piperazine moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c19-5-4-14-2-1-3-15(10-14)21-17(24)18(25)23-8-6-22(7-9-23)11-16-12-26-13-20-16/h1-3,10,12-13H,4,6-9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYYCQLNVCBHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=N2)C(=O)C(=O)NC3=CC=CC(=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group or the thiazole ring using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF or alkyl halides in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The thiazole and piperazine moieties are crucial for its binding affinity and specificity. The compound can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-[3-(cyanomethyl)phenyl]-2-oxo-2-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]acetamide can be compared with other compounds that have similar structural features, such as:

    This compound analogs: These compounds may have slight modifications in their structure, leading to differences in their chemical and biological properties.

    Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities.

    Piperazine derivatives: These compounds are widely studied for their pharmacological potential.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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